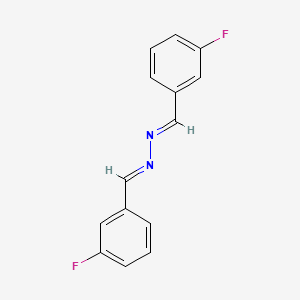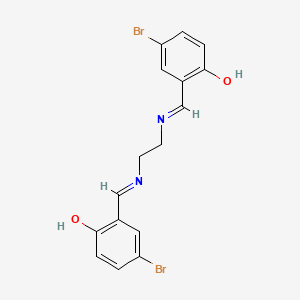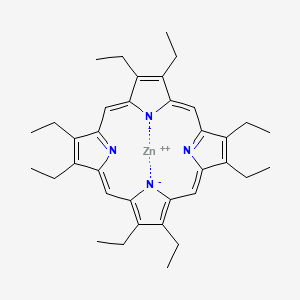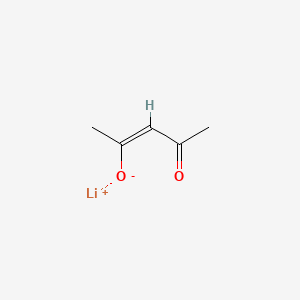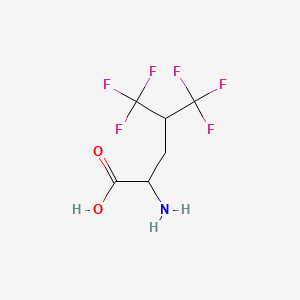
氯化镨(III) 六水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) chloride hexahydrate is an inorganic compound with the chemical formula PrCl₃·6H₂O. It is a light green solid that is highly soluble in water and alcohol. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
科学研究应用
Praseodymium(III) chloride hexahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds.
- Biology: It is used in various biochemical assays and as a dopant in biological imaging.
- Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
- Industry: It is used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants .
作用机制
Target of Action
Praseodymium(III) chloride hexahydrate, also known as trichloropraseodymium hexahydrate, is an inorganic compound It can interact with various substances due to its lewis acidic nature .
Mode of Action
As a Lewis acid, praseodymium(III) chloride hexahydrate can accept electron pairs . It can form a stable Lewis acid-base complex K2PrCl5 by reacting with potassium chloride . This compound shows interesting optical and magnetic properties .
Result of Action
Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved photocatalytic degradation of organic pollutants .
Action Environment
The action of praseodymium(III) chloride hexahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water is 104.0 g/100 ml at 13 °C , indicating that it can readily dissolve in aqueous environments.
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hexahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reaction with praseodymium metal is as follows: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] Alternatively, praseodymium(III) carbonate can be used: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods: In industrial settings, praseodymium(III) chloride hexahydrate is often produced by the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride.
化学反应分析
Types of Reactions: Praseodymium(III) chloride hexahydrate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metals like calcium can be used.
Major Products:
- Praseodymium(III) phosphate
- Praseodymium(III) fluoride
- Praseodymium(IV) oxide
相似化合物的比较
- Cerium(III) chloride
- Neodymium(III) chloride
- Samarium(III) chloride
- Europium(III) chloride
Comparison: Praseodymium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable Lewis acid-base complexes with a variety of ligands makes it particularly valuable in research and industrial applications .
属性
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
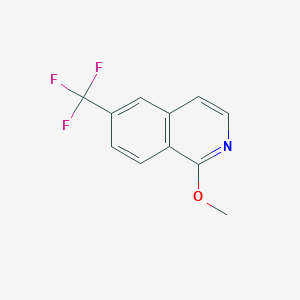
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
